molecular formula C11H11BrCl2O B567929 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene CAS No. 1280786-56-2

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene

Cat. No.: B567929
CAS No.: 1280786-56-2
M. Wt: 310.012
InChI Key: KGCANZVGYLSLPA-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H11BrCl2O and a molecular weight of 310.02 g/mol . This compound is characterized by the presence of bromine, chlorine, and cyclopentyloxy groups attached to a benzene ring, making it a halogenated aromatic ether. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene typically involves the halogenation of a suitable aromatic precursor followed by etherification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Halogenation: Using bromine and chlorine reagents under controlled conditions.

    Etherification: Introducing the cyclopentyloxy group using appropriate alkylating agents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the halogenated positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dichlorobenzene: Lacks the cyclopentyloxy group, making it less versatile in certain reactions.

    1-Bromo-2,4-dichloro-5-methoxybenzene: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and applications.

    2-Bromo-1,4-dichlorobenzene: Differently substituted, leading to variations in chemical behavior and uses.

Uniqueness

1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and research studies where such properties are advantageous .

Properties

IUPAC Name

1-bromo-2,4-dichloro-5-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrCl2O/c12-8-5-11(10(14)6-9(8)13)15-7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCANZVGYLSLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682196
Record name 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-56-2
Record name 1-Bromo-2,4-dichloro-5-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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